3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide
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Overview
Description
3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as dibenzofurans. These compounds are characterized by a dibenzofuran moiety, which is a tricyclic structure consisting of two benzene rings fused to a central furan ring. This particular compound has a phenyl group attached to the nitrogen atom and a prop-2-enamide group attached to the dibenzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine as a key intermediate. This intermediate can be synthesized through the amination of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium perchlorate
- 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride
Uniqueness
3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a phenyl group and a prop-2-enamide group attached to the dibenzofuran moiety. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
185332-60-9 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-phenyl-N-(6,7,8,9-tetrahydrodibenzofuran-4-yl)prop-2-enamide |
InChI |
InChI=1S/C21H19NO2/c23-20(14-13-15-7-2-1-3-8-15)22-18-11-6-10-17-16-9-4-5-12-19(16)24-21(17)18/h1-3,6-8,10-11,13-14H,4-5,9,12H2,(H,22,23) |
InChI Key |
YMGCDNGZTFQIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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